4-(Cyclopentylmethylidene)piperidine
Overview
Description
4-(Cyclopentylmethylidene)piperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing five methylene bridges and one amine bridge
Mechanism of Action
Target of Action
Piperidine derivatives have been studied for their potential treatment of hiv . They are known to interact with the chemokine receptor CCR5, which is essential for HIV-1 entry .
Mode of Action
For instance, piperidine derivatives have been shown to inhibit the hyphal transition in Candida albicans, hinder biofilm formation, and cause observable cell distortions .
Biochemical Pathways
Piperidine derivatives have been shown to affect several signaling pathways involved in cancer progression, including the nf-κb and pi3k/aκt pathways .
Pharmacokinetics
Piperidine derivatives are known to have bioavailability-enhancing abilities .
Result of Action
Piperidine derivatives have been shown to have a dual mode of action, inhibiting virulence factors and modulating cellular processes, leading to cell death in candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethylidene)piperidine typically involves the reaction of cyclopentanone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylmethylidene)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
4-(Cyclopentylmethylidene)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: An aromatic compound with a nitrogen atom in the ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: 4-(Cyclopentylmethylidene)piperidine is unique due to the presence of the cyclopentylmethylidene group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-(cyclopentylmethylidene)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h9-10,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXLNBKVMMAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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